molecular formula C12H14BrNO B2564861 3-[(3-Bromophenyl)methyl]piperidin-2-one CAS No. 1260766-34-4

3-[(3-Bromophenyl)methyl]piperidin-2-one

Cat. No.: B2564861
CAS No.: 1260766-34-4
M. Wt: 268.154
InChI Key: PQAUAGLYDAYTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-Bromophenyl)methyl]piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound features a piperidin-2-one core with a 3-bromophenylmethyl substituent, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Bromophenyl)methyl]piperidin-2-one typically involves the reaction of 3-bromobenzyl chloride with piperidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Bromophenyl)methyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(3-Bromophenyl)methyl]piperidin-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Bromophenyl)methyl]piperidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromophenyl group can enhance binding affinity and selectivity towards specific targets, while the piperidin-2-one core can modulate the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

  • 3-[(4-Bromophenyl)methyl]piperidin-2-one
  • 3-[(3-Chlorophenyl)methyl]piperidin-2-one
  • 3-[(3-Fluorophenyl)methyl]piperidin-2-one

Comparison: 3-[(3-Bromophenyl)methyl]piperidin-2-one is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which can influence its reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom provides different electronic and steric effects, potentially leading to variations in binding affinity and selectivity towards molecular targets .

Properties

IUPAC Name

3-[(3-bromophenyl)methyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c13-11-5-1-3-9(8-11)7-10-4-2-6-14-12(10)15/h1,3,5,8,10H,2,4,6-7H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAUAGLYDAYTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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